Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate
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Overview
Description
Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate is a chemical compound widely used in proteomics research. It is known for its unique properties, including its ability to react with primary amines and its water solubility. The compound has a molecular weight of 570.509 and a molecular formula of C16H15N6NaO10S3 .
Preparation Methods
The synthesis of Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate involves several steps. The starting materials typically include succinimidyl esters and azido-nitrobenzamides. The reaction conditions often require the use of organic solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the nitro group to an amino group.
Substitution: The compound can react with primary amines, forming stable amide bonds. Common reagents used in these reactions include thiol-containing compounds, which can cleave the disulfide bond, and reducing agents like dithiothreitol (DTT). .
Scientific Research Applications
Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate is extensively used in scientific research, particularly in:
Chemistry: It is used as a crosslinking agent to study protein-protein interactions.
Biology: The compound is employed in labeling and detecting biomolecules.
Industry: The compound is used in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism of action of Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate involves its ability to form covalent bonds with primary amines. This reaction is facilitated by the succinimidyl ester group, which reacts with the amine group to form a stable amide bond. The azido group can be used for further functionalization through click chemistry, allowing for the attachment of various probes or tags .
Comparison with Similar Compounds
Sulphosuccinimidyl 2-(3-azido-2-nitrobenzamido)ethyl-1,3’-dithiopropionate is unique due to its combination of azido and nitrobenzamido groups, which provide versatility in chemical modifications. Similar compounds include:
Sulfo-SAND: Similar in structure but with different spacer arms and reactivity.
Sulphosuccinimidyl 2-(7-azido-4-methylcoumarin-3-acetamide)ethyl-1,3’-dithiopropionate: Another variant used for different labeling purposes
This compound’s unique properties make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern research.
Properties
Molecular Formula |
C16H15N6NaO10S3 |
---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
sodium;1-[3-[2-[(5-azido-2-nitrobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H16N6O10S3.Na/c17-20-19-9-1-2-11(22(27)28)10(7-9)15(25)18-4-6-34-33-5-3-14(24)32-21-13(23)8-12(16(21)26)35(29,30)31;/h1-2,7,12H,3-6,8H2,(H,18,25)(H,29,30,31);/q;+1/p-1 |
InChI Key |
ICPJFWLPTHHFGV-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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